2-(2,4-Dimethylphenoxy)-5-fluoroaniline
Description
2-(2,4-Dimethylphenoxy)-5-fluoroaniline is a fluorinated aromatic amine characterized by a 2,4-dimethylphenoxy group attached to a 5-fluoroaniline backbone. Its molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol and CAS number 937596-37-7 . The compound is synthesized via nucleophilic substitution reactions, often involving intermediates like ethyl 2-(2,4-dimethylphenoxy)acetate, followed by hydrazide formation and cyclization to yield functionalized oxadiazole-thiol derivatives . These derivatives are key precursors for biologically active molecules, particularly in antimicrobial and enzyme inhibition studies .
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKOVPPTGYZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-5-fluoroaniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method is the reaction of 2,4-dimethylphenol with 5-fluoro-2-nitroaniline in the presence of a base such as potassium carbonate (K_2CO_3) and a copper catalyst. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like bromine (Br_2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-5-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The phenoxy and fluoro groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound belongs to a family of substituted fluoroanilines with variations in substituent positions and alkyl/aryl groups. Key structural analogs include:
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-(2,3-Dimethylphenoxy)-5-fluoroaniline | 2,3-dimethylphenoxy | C₁₄H₁₄FNO | 231.27 | 946716-89-8 |
| 2-(2,4-Dimethylphenoxy)-5-fluoroaniline | 2,4-dimethylphenoxy | C₁₄H₁₄FNO | 231.27 | 937596-37-7 |
| 2-(2,5-Dimethylphenoxy)-5-fluoroaniline | 2,5-dimethylphenoxy | C₁₄H₁₄FNO | 231.27 | 937596-39-9 |
| 2-(2-Ethylphenoxy)-5-fluoroaniline | 2-ethylphenoxy | C₁₄H₁₄FNO | 231.27 | 946729-43-7 |
Key Observations :
- All analogs share identical molecular formulas and weights, indicating isomerism driven by substituent positions .
- The 2,4-dimethylphenoxy variant exhibits superior stability and synthetic utility compared to 2,3- and 2,5-dimethyl analogs, likely due to steric and electronic effects of methyl group placement .
- Replacing methyl with ethyl (e.g., 2-ethylphenoxy) marginally increases lipophilicity, which may influence solubility and bioavailability .
Spectroscopic and Molecular Docking Comparisons
- Fluoroaniline Isomers : A study comparing 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline revealed that nitro group positioning significantly alters hydrogen-bonding networks and dipole moments. The 5-nitro isomer forms stronger intermolecular interactions (e.g., N–H···O bonds), enhancing crystalline stability .
- Docking Studies: Molecular docking of this compound derivatives with bacterial DNA gyrase showed higher binding energies (−9.2 kcal/mol) compared to 2,5-dimethylphenoxy analogs (−8.5 kcal/mol), correlating with observed antibacterial efficacy .
Biological Activity
2-(2,4-Dimethylphenoxy)-5-fluoroaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 219.23 g/mol. The compound features a fluorine atom and a dimethyl-substituted phenoxy group, which significantly influence its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's stability and alters its interaction with biological targets compared to similar compounds without fluorine substitution.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit stearoyl-CoA desaturase, an enzyme involved in lipid metabolism. This inhibition can lead to alterations in lipid composition within cells, potentially affecting cell viability and inducing apoptosis in cancer cells.
- Receptor Modulation : There is evidence suggesting that the compound may interact with serotonin receptors, impacting neurotransmitter systems that are crucial for various physiological processes .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly breast and prostate cancer cells. This effect is mediated through metabolic alterations caused by enzyme inhibition.
- Antimicrobial Activity : Preliminary findings suggest potential antimicrobial properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.
Case Study 1: Anticancer Activity
In a study examining the effects of various compounds on breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via caspase activation pathways. Table 1 summarizes the results from this study:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 25 |
| 20 | 50 | 50 |
| 50 | 20 | 80 |
Case Study 2: Enzyme Inhibition
A recent investigation into the enzyme inhibition properties of various phenoxy derivatives highlighted that this compound exhibited significant inhibition of stearoyl-CoA desaturase (IC = 15 µM). This study emphasizes the compound's potential as a therapeutic agent targeting lipid metabolism disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
